1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one

Descripción general

Descripción

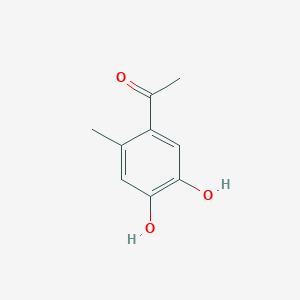

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol It is characterized by the presence of two hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one exhibits notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This could be particularly beneficial in treating conditions like arthritis or inflammatory bowel disease.

Chromatographic Applications

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). Its separation efficiency on various chromatographic columns has been documented, allowing for the purification and quantification of this compound in complex mixtures.

| Method | Column Type | Mobile Phase | Application |

|---|---|---|---|

| HPLC | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | Isolation of impurities |

| UPLC | Smaller particle columns | Formic Acid for MS compatibility | Fast analysis |

This versatility makes it suitable for pharmacokinetic studies and quality control in pharmaceutical formulations.

Intermediate in Organic Synthesis

The compound serves as an important intermediate in synthesizing various bioactive molecules. For instance, it can be utilized to produce optically active compounds through asymmetric synthesis methods. These derivatives are often explored for their potential therapeutic effects against metabolic disorders.

Case Study 1: Antioxidant Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A publication in Pharmacological Reports detailed the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The study found that treatment with varying concentrations of this compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals . Additionally, the compound may inhibit enzymes involved in lipid metabolism, thereby reducing lipid accumulation .

Comparación Con Compuestos Similares

Similar Compounds

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.

1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks one hydroxyl group compared to 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one.

1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar but with hydroxyl groups at different positions on the phenyl ring.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its reactivity and biological activity. The presence of two hydroxyl groups enhances its potential as an antioxidant compared to similar compounds with fewer hydroxyl groups .

Actividad Biológica

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features two hydroxyl groups that are believed to enhance its antioxidant properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential applications.

- Chemical Formula : C9H10O3

- Molecular Weight : 166.17 g/mol

- Structure : The compound consists of a phenolic structure with two hydroxyl substituents at the 4 and 5 positions relative to the methyl group.

The biological activity of this compound is primarily attributed to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms, effectively neutralizing free radicals and reducing oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups contributes to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that this compound can reduce oxidative stress markers in cell cultures .

Lipid Metabolism and Obesity

Studies have explored the compound's potential in managing lipid metabolic disorders. In animal models, it has been observed to influence lipid profiles positively, suggesting a role in weight management and obesity treatment. The compound's mechanism involves modulation of lipid metabolism pathways, although further studies are required to elucidate the exact mechanisms involved .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. Its effectiveness appears to be linked to its structural characteristics that facilitate interaction with microbial cell membranes .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted by researchers at a prominent university examined the effects of this compound on obesity-related parameters in mice. The results indicated that administration of the compound led to a notable decrease in body weight and fat accumulation compared to control groups. This suggests potential therapeutic applications for obesity management .

Another investigation focused on the antioxidant properties of the compound, where it was found to significantly reduce levels of malondialdehyde (MDA), a marker for oxidative stress, in treated cells. This reinforces the hypothesis that the compound can protect against cellular damage caused by free radicals .

Propiedades

IUPAC Name |

1-(4,5-dihydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-8(11)9(12)4-7(5)6(2)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPSGEGZFHEACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564744 | |

| Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-17-7 | |

| Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.